
2-Phenyl-d-phenylalanine
Overview
Description
2-Phenyl-d-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of a phenyl group attached to the alpha carbon of the amino acid, making it a unique variant of phenylalanine. Phenylalanine itself is a precursor for several important biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-d-phenylalanine can be achieved through various methods. One common approach involves the use of phenylalanine ammonia lyases (PALs) from Petroselinum crispum, which have been engineered to produce high yields of both L- and D-phenylalanine analogues . The reaction conditions typically involve the use of specific substrates, biocatalysts, and optimized reaction buffers to achieve high enantiomeric excess and yield.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. These processes utilize engineered enzymes to convert substrates like phenylacetaldehyde and ammonia into the desired product under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-d-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a keto group, forming phenylpyruvate.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Phenylpyruvate
Reduction: Phenylalanol derivatives
Substitution: Halogenated phenylalanine derivatives
Scientific Research Applications
2-Phenyl-d-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of pharmaceuticals and as a precursor for various fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-d-phenylalanine involves its role as a precursor for neurotransmitters. It is converted into phenylpyruvate, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, alertness, and stress response . The compound interacts with enzymes like phenylalanine hydroxylase and tyrosine hydroxylase, which are involved in the biosynthesis of these neurotransmitters .
Comparison with Similar Compounds
L-Phenylalanine: The L-isomer of phenylalanine, which is used in protein synthesis and has similar metabolic pathways.
D-Phenylalanine: The D-isomer, which has different pharmacokinetics and is less efficiently transported across the blood-brain barrier.
Uniqueness: 2-Phenyl-d-phenylalanine is unique due to its specific stereochemistry and the presence of an additional phenyl group, which can influence its interaction with enzymes and receptors. This makes it a valuable compound for studying stereochemical effects in biochemical processes and for developing enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-phenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMVJVZQGTXWTP-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257244 | |
| Record name | (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241683-27-1 | |
| Record name | (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241683-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


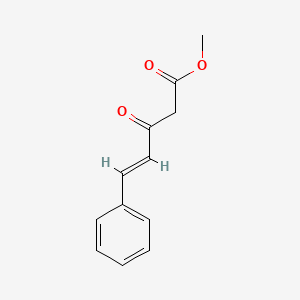
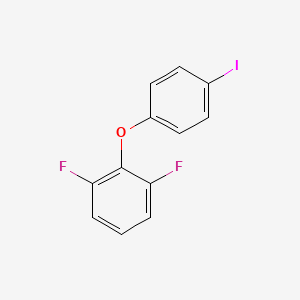

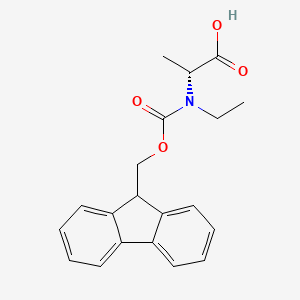

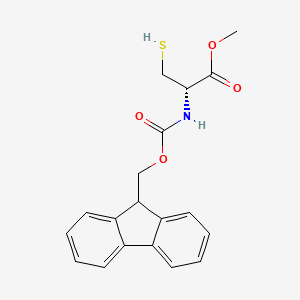
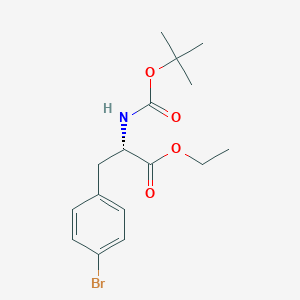
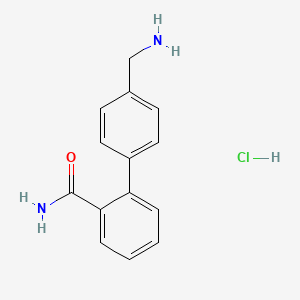

![Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl](/img/structure/B8095938.png)

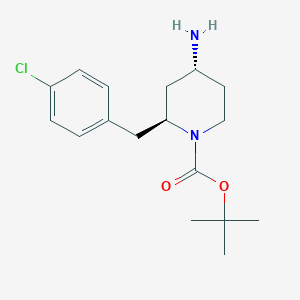

![(2S,4R)-1-[(tert-Butoxy)carbonyl]-4-(oxan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B8095984.png)
